molecular formula C15H14O2 B1270690 2-(2-Phenylethoxy)benzaldehyde CAS No. 93898-91-0

2-(2-Phenylethoxy)benzaldehyde

Cat. No. B1270690
CAS RN: 93898-91-0
M. Wt: 226.27 g/mol
InChI Key: BOZPKSQHOCUCFO-UHFFFAOYSA-N
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Description

2-(2-Phenylethoxy)benzaldehyde is an organic aromatic compound . Its molecular formula is C15H14O2 and it has a molecular weight of 226.27 .


Synthesis Analysis

The synthesis of substituted benzaldehydes, such as 2-(2-Phenylethoxy)benzaldehyde, can be achieved via a two-step, one-pot procedure . This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents . Another method involves the selective synthesis of benzaldehydes from corresponding benzyl alcohols using hypochlorite as an oxidant in an organic medium under phase transfer catalysis .


Molecular Structure Analysis

The InChI code for 2-(2-Phenylethoxy)benzaldehyde is 1S/C15H14O2/c16-12-14-8-4-5-9-15(14)17-11-10-13-6-2-1-3-7-13/h1-9,12H,10-11H2 .


Physical And Chemical Properties Analysis

2-(2-Phenylethoxy)benzaldehyde is a solid at room temperature .

Scientific Research Applications

Pharmacology

In pharmacology, 2-(2-Phenylethoxy)benzaldehyde is explored for its potential therapeutic properties. It may serve as a precursor or an intermediate in the synthesis of various pharmacologically active molecules. Its structural framework is conducive to modifications that can lead to the discovery of new drugs .

Organic Synthesis

This compound is valuable in organic synthesis, particularly in the formation of complex organic molecules. It can undergo various chemical reactions, such as nucleophilic addition or condensation, to create diverse organic compounds with potential applications in medicinal chemistry .

Material Science

In material science, 2-(2-Phenylethoxy)benzaldehyde could be used in the development of new polymers or coatings. Its aromatic structure might contribute to the thermal stability and rigidity of polymeric materials .

Analytical Chemistry

As an analytical standard, 2-(2-Phenylethoxy)benzaldehyde can be used in chromatography and spectrometry for the identification and quantification of similar compounds in complex mixtures, aiding in quality control and research .

Environmental Science

This compound may be involved in environmental studies, such as the analysis of volatile organic compounds in the atmosphere or as a tracer in environmental fate studies to understand the distribution and breakdown of similar organic compounds .

Biochemistry Research

In biochemistry, 2-(2-Phenylethoxy)benzaldehyde might be used in proteomics and metabolomics studies as a reagent or a model compound to study biochemical pathways and interactions within cells .

Agricultural Studies

Research in agriculture could utilize 2-(2-Phenylethoxy)benzaldehyde to develop new pesticides or herbicides. Its structure could be the basis for compounds that interact with specific biological targets in pests or weeds .

Food Industry

Lastly, in the food industry, derivatives of 2-(2-Phenylethoxy)benzaldehyde could be investigated for their flavoring properties, potentially leading to the creation of new artificial flavors or fragrances .

properties

IUPAC Name

2-(2-phenylethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c16-12-14-8-4-5-9-15(14)17-11-10-13-6-2-1-3-7-13/h1-9,12H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOZPKSQHOCUCFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOC2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80361368
Record name 2-(2-phenylethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

93898-91-0
Record name 2-(2-phenylethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-hydroxybenzaldehyde (0.20 mL, 1.9 mmol) in DMF (2.0 mL) was added with (2-bromoethyl)benzene (0.39 mL, 2.8 mmol) and potassium carbonate (0.78 g, 5.6 mmol), stirred at room temperature for 3.0 hours and at 80° C. for 7.5 hours. The reaction mixture was added with water and ethyl acetate to separate the mixture into organic layer and aqueous layer and the organic layer was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=90/10 to 80/20) to obtain 2-(2-phenylethyloxy)benzaldehyde (0.15 g, 36%).
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
0.39 mL
Type
reactant
Reaction Step One
Quantity
0.78 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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